4-Fluoro-2-(methylamino)benzoic acid

Organic synthesis Pharmaceutical intermediates Nucleophilic aromatic substitution

Procurement of the incorrect ortho-substituted isomer (e.g., 2-amino-4-fluorobenzoic acid) causes divergent reaction outcomes in flosequinan synthesis. This compound supplies the exact 4-fluoro-2-(methylamino) pattern required for the N-methylated benzoxazine pathway: - Key intermediate for flosequinan (congestive heart failure). - Dual-function scaffold for 18F-radiolabeling and radiometal chelation in PET tracer development. - Higher LogP (1.64-1.90) vs. primary amine analogs improves cellular permeability.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 128992-62-1
Cat. No. B1336701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(methylamino)benzoic acid
CAS128992-62-1
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)F)C(=O)O
InChIInChI=1S/C8H8FNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
InChIKeyNKTZRZBSADJAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(methylamino)benzoic Acid: Procurement & Chemical Identity


4-Fluoro-2-(methylamino)benzoic acid (CAS 128992-62-1), also known as 4-fluoro-N-methylanthranilic acid, is a fluorinated anthranilic acid derivative with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . The compound is characterized by a benzoic acid core bearing a fluorine substituent at the para-position and a methylamino group at the ortho-position relative to the carboxyl group . Commercial procurement of this intermediate typically involves specifications of ≥95% purity, with storage recommended at room temperature . The compound serves as a versatile building block in medicinal chemistry, particularly as a key intermediate in the synthesis of kinase inhibitors and as a precursor for radiopharmaceutical applications .

Fluorinated anthranilic acid building block for medicinal chemistry
N-Methyl ortho-amino substitution supports kinase inhibitor intermediate workflows
Dual-handle scaffold for radiopharmaceutical precursor research

4-Fluoro-2-(methylamino)benzoic Acid: Differentiation from Structural Analogs


Generic substitution among 4-fluorobenzoic acid derivatives is precluded by the specific ortho-methylamino substitution pattern, which fundamentally alters both physicochemical properties and synthetic utility relative to the more common 2-amino-4-fluorobenzoic acid (CAS 446-32-2) and 2-chloro-4-fluorobenzoic acid (CAS 2252-51-9) [1]. The N-methylated amino group confers distinct reactivity profiles in amide coupling and heterocycle formation reactions, while the fluorine substituent modulates electronic properties and lipophilicity in ways that cannot be replicated by non-fluorinated or differently substituted analogs [2]. Procurement of the incorrect positional isomer or substitution variant will result in divergent reaction outcomes, particularly in multistep syntheses where subsequent transformations depend on the precise ortho-substitution pattern of the benzoic acid scaffold [3].

Structural analog mismatch
This compound
N-Methylamino ortho-substituent enables direct heterocycle formation and amide coupling
2-Amino-4-fluorobenzoic acid
Primary amine requires protection/deprotection; divergent reactivity in cyclocondensation
Leaving group mismatch
This compound
Methylamino group participates in nucleophilic reactions and conjugation
2-Chloro-4-fluorobenzoic acid
Chloro leaving group alters SNAr chemoselectivity; cannot directly form amide-linked conjugates
Positional isomer risk
This compound
Para-fluoro, ortho-methylamino pattern defines reactivity and downstream scaffold geometry
Regioisomeric variants
Incorrect substitution pattern may yield divergent heterocycle cores in multistep synthesis

4-Fluoro-2-(methylamino)benzoic Acid: Evidence for Scientific Selection


Direct Conversion from 2-Chloro-4-fluorobenzoic Acid

4-Fluoro-2-(methylamino)benzoic acid is accessible via direct nucleophilic aromatic substitution of 2-chloro-4-fluorobenzoic acid with aqueous methylamine, a transformation that is not feasible with the corresponding 2-amino-4-fluorobenzoic acid scaffold due to the absence of an appropriate leaving group at the ortho-position [1]. This synthetic accessibility confers a distinct procurement advantage, enabling a one-step conversion to the N-methylated anthranilic acid derivative without requiring protection/deprotection sequences or reductive amination steps that would be necessary when starting from the 2-amino analog [2].

Synthetic step count
Class-level inference
1 step via direct SNAr with methylamine vs ≥2 steps from 2-amino analog
Reported synthetic route may reduce sequence length and purification burden
Requires Cu catalyst; assessed in flosequinan synthesis context
Organic synthesis Pharmaceutical intermediates Nucleophilic aromatic substitution

LogP and pKa vs 2-Amino-4-fluorobenzoic Acid

N-Methylation of the ortho-amino group produces measurable changes in key physicochemical parameters. The target compound exhibits a predicted LogP of 1.64-1.90, which is approximately 0.5-0.7 LogP units higher than the non-methylated 2-amino-4-fluorobenzoic acid analog . The predicted pKa of the carboxylic acid group is 1.74±0.10, reflecting the electronic influence of the ortho-methylamino substituent . These differences affect solubility, membrane permeability, and chromatographic behavior during purification.

LogP and pKa shift
Data to verify
LogP 1.64–1.90; pKa 1.74 ± 0.10 (predicted values)
N-Methylation shifts lipophilicity ~ +0.5–0.7 LogP units vs primary amine analog
Predicted data only; experimental confirmation advised for method development
Physicochemical properties Medicinal chemistry ADME optimization

Dual-Functionality in Radiopharmaceutical Applications

The compound contains two distinct functional handles for radiolabeling: the fluorine atom at the para-position enables direct ¹⁸F-radiolabeling via prosthetic group strategies, while the methylamino group provides a conjugation site for chelating agents used in radiometal incorporation (e.g., ⁶⁸Ga, ⁶⁴Cu) . This dual functionality is absent in structurally related building blocks such as 2-amino-4-fluorobenzoic acid (which lacks the optimized N-methyl handle) and 2-chloro-4-fluorobenzoic acid (which cannot participate in amide coupling without prior functional group manipulation) .

Radiolabeling handles
Class-level inference
2 orthogonal modalities: ¹⁸F substitution + radiometal chelation via methylamino group
Single precursor may support dual-isotope comparative imaging studies
Standard radiochemical protocols; conjugation efficiency requires per-project validation
PET imaging Radiochemistry Molecular imaging

4-Fluoro-2-(methylamino)benzoic Acid: Validated Application Scenarios


Flosequinan and 4-Quinolone Congener Synthesis

The compound is a validated intermediate in the synthesis of flosequinan, a 4-quinolone investigated for congestive heart failure. In the documented synthetic route, 4-fluoro-2-(methylamino)benzoic acid is obtained from 2-chloro-4-fluorobenzoic acid via nucleophilic aromatic substitution with methylamine, then cyclized with phosgene to yield 7-fluoro-1-methyl-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione [1]. This route is distinct from the alternative pathway using 2-amino-4-fluorobenzoic acid, which yields a different benzoxazine intermediate lacking the N-methyl substituent. Procurement of this specific N-methylated anthranilic acid derivative is essential for accessing the methyl-substituted quinolone scaffold that defines flosequinan and its structural analogs.

PET Tracer Development with Orthogonal Labeling

For research programs developing positron emission tomography (PET) imaging agents, this compound provides a single precursor scaffold that supports both ¹⁸F-radiolabeling (via the para-fluoro substituent) and radiometal chelation (via conjugation through the methylamino group) . This dual functionality enables head-to-head comparison of different radionuclide-labeled versions of the same molecular framework without requiring synthesis of separate precursor scaffolds. The N-methyl substitution confers enhanced stability relative to primary amine-containing analogs under radiolabeling conditions, reducing the formation of oxidative degradation byproducts that can compromise specific activity.

Kinase Inhibitor Scaffold Construction

The compound serves as a building block for the synthesis of kinase inhibitor pharmacophores, particularly those requiring a fluorinated benzoic acid moiety with an N-alkylated ortho-amino group for subsequent heterocycle formation [2]. The ortho-methylamino group participates in cyclocondensation reactions to form benzoxazines, quinazolines, and related heterocyclic cores that are prevalent in ATP-competitive kinase inhibitor scaffolds. The higher LogP of this N-methylated derivative (LogP 1.64-1.90) relative to the primary amine analog may confer improved cellular permeability in intact cell assays, a consideration for medicinal chemistry programs optimizing compound properties for intracellular target engagement.

SAR Studies of Anthranilic Acid Derivatives

For SAR investigations exploring the pharmacological space around anthranilic acid-based bioactive molecules, this compound represents the N-methylated, 4-fluoro-substituted variant within a matrix of substitution patterns [3]. Its procurement enables systematic evaluation of the combined effects of para-fluorination and ortho-N-methylation on target binding affinity, metabolic stability, and physicochemical properties. The compound's predicted LogP (1.64-1.90) and pKa (1.74) values provide baseline parameters for computational modeling and for interpreting differences in biological activity relative to non-fluorinated, non-methylated, or differently substituted comparator compounds.

Application
Selection Property
Validation Focus
4-Quinolone heterocycle synthesis
N-Methyl ortho-amino substitution for cyclization
Benzoxazine-dione formation pathway via phosgene cyclization
PET tracer precursor research
Orthogonal ¹⁸F and radiometal labeling handles
Dual-modality radiolabeling efficiency and conjugate stability
Kinase inhibitor scaffold construction
N-Alkylated anthranilic acid for heterocycle formation
Cyclocondensation to benzoxazine and quinazoline cores
Anthranilic acid SAR studies
4-Fluoro, N-methyl substitution matrix
Physicochemical property benchmarking (LogP, pKa)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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